C–I vs. C–Br vs. C–Cl Bond Reactivity: Cross-Coupling Rate Hierarchy
The carbon–iodine bond of 4-iodopyridin-3-ol is substantially weaker than the corresponding carbon–bromine and carbon–chlorine bonds in its direct halogen analogs, translating to faster oxidative addition with palladium(0) catalysts—the rate-determining step in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions [1]. This is a class-level property of aryl iodides versus aryl bromides and chlorides, but it is directly applicable to the differentiation of 4-iodopyridin-3-ol (C–I) from 4-bromopyridin-3-ol (C–Br, CAS 161417-28-3) and 4-chloropyridin-3-ol (C–Cl, CAS 96630-88-5). The practical consequence is that 4-iodopyridin-3-ol can undergo coupling under milder conditions (lower temperature, shorter reaction time, lower catalyst loading) or achieve higher conversion in challenging substrate pairings where the bromo or chloro analog fails or proceeds sluggishly .
| Evidence Dimension | Carbon-halogen bond dissociation energy (BDE) and relative cross-coupling reactivity |
|---|---|
| Target Compound Data | C–I BDE ≈ 57 kcal/mol (aryl iodide); fastest oxidative addition rate among halogens |
| Comparator Or Baseline | 4-Bromopyridin-3-ol: C–Br BDE ≈ 72 kcal/mol; 4-Chloropyridin-3-ol: C–Cl BDE ≈ 84 kcal/mol; reactivity order: I > Br > Cl |
| Quantified Difference | C–I bond is approximately 15 kcal/mol weaker than C–Br and 27 kcal/mol weaker than C–Cl, corresponding to an estimated >10-fold rate enhancement in oxidative addition for iodide vs. bromide under comparable conditions |
| Conditions | Class-level BDE values from comprehensive organic thermochemistry compilations; reactivity hierarchy confirmed across Pd-catalyzed cross-coupling literature for aryl halides |
Why This Matters
For procurement, this means 4-iodopyridin-3-ol is the preferred choice when synthetic routes demand efficient C–C bond formation at the pyridine 4-position, enabling shorter synthesis sequences and higher yields compared to bromo or chloro analogs.
- [1] Luo, Y.-R. Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press, 2002. C–I BDE (aryl iodide) ≈ 57 kcal/mol; C–Br BDE ≈ 72 kcal/mol; C–Cl BDE ≈ 84 kcal/mol. View Source
